molecular formula C₃₆H₃₆O₈ B1147337 Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate CAS No. 4550-93-0

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

Cat. No. B1147337
CAS RN: 4550-93-0
M. Wt: 596.67
InChI Key:
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Description

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .


Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .


Physical And Chemical Properties Analysis

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .

Scientific Research Applications

  • Synthesis and Protective Group Strategies : The compound has been studied for its role in the synthesis of d-glucuronic acid derivatives, which are critical in the field of organic chemistry. For instance, Zissis and Fletcher (1970) demonstrated the synthesis of a d-glucuronic acid derivative using benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranoside as a precursor, highlighting the compound's utility in creating fully protected glucuronic acid derivatives for further chemical transformations (E. Zissis & H. G. Fletcher, 1970).

  • Synthesis of Metabolites and Complex Carbohydrates : The compound is used in the synthesis of glucuronic acid-conjugated metabolites. For example, Kanamori et al. (2017) synthesized glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine using a similar compound, demonstrating its utility in creating complex metabolites for analytical and research purposes (T. Kanamori et al., 2017).

  • Role in Polysaccharide Synthesis : Alpe et al. (2004) discussed the synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks using benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosyluronate, an approach that is essential in constructing complex polysaccharide structures (Mia Alpe, S. Oscarson & P. Svahnberg, 2004).

  • Development of Synthetic Methods : Mikula et al. (2013) highlighted the development of methods for the preparation of protected D-glucuronals, which are used as precursors in the preparation of many compounds. This study underscores the importance of developing efficient synthetic routes for such compounds (H. Mikula et al., 2013).

  • Chemical Structure and Properties Analysis : Keglević et al. (1968) focused on the synthesis and properties of 1-O-acyl-D-glucopyranuronic acids, a category in which benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronates play a critical role. Such studies provide insights into the chemical behavior and potential applications of these compounds (D. Keglević, N. Pravdic & J. Tomašić, 1968).

properties

IUPAC Name

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCINNHLQNZDTRP-GBPDURFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588037

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